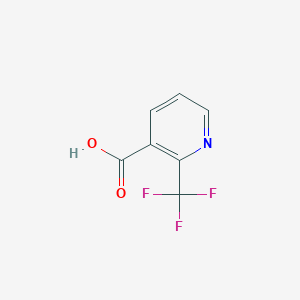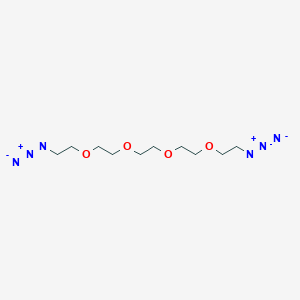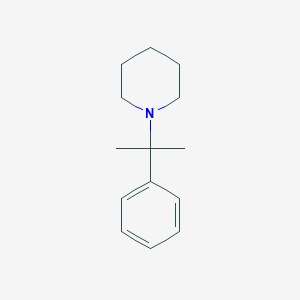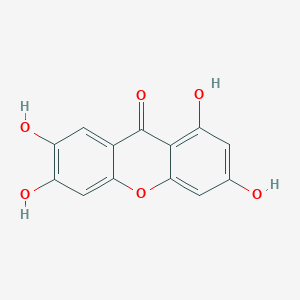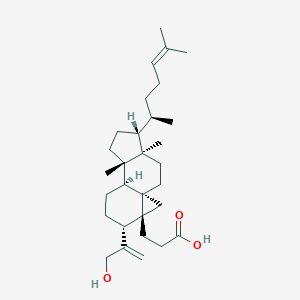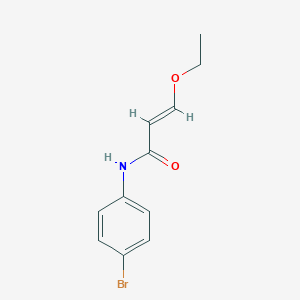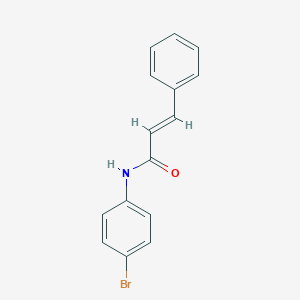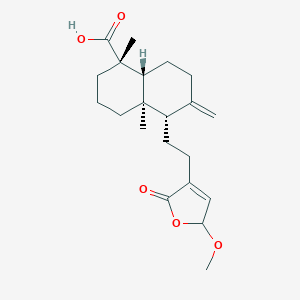
Acide 15-méthoxypinusolidique
Vue d'ensemble
Description
Le lactate de prénylamine est un médicament de petite taille qui agit comme un bloqueur des canaux calciques dépendants du voltage. Il était initialement utilisé pour le traitement de l’angine de poitrine, mais a ensuite été retiré du marché en raison de préoccupations concernant les arythmies cardiaques . Le composé est connu pour sa capacité à moduler les canaux calciques, qui jouent un rôle crucial dans divers processus physiologiques.
Applications De Recherche Scientifique
Prenylamine lactate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study calcium channel blockers.
Biology: Investigated for its effects on cellular calcium homeostasis.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of new calcium channel blockers and related pharmaceuticals .
Mécanisme D'action
Le lactate de prénylamine exerce ses effets en bloquant les canaux calciques dépendants du voltage, ce qui réduit l’afflux de calcium dans les cellules. Cette action entraîne une diminution des niveaux de calcium intracellulaire, ce qui affecte à son tour divers processus cellulaires tels que la contraction musculaire et la libération de neurotransmetteurs. Le composé épuise également les réserves de catécholamines myocardiques, ce qui contribue encore à ses effets thérapeutiques .
Composés similaires :
Vérapaamil : Un autre bloqueur des canaux calciques utilisé pour traiter les maladies cardiovasculaires.
Diltiazem : Un bloqueur des canaux calciques ayant des applications thérapeutiques similaires.
Nifédipine : Un bloqueur des canaux calciques de type dihydropyridine utilisé pour l’hypertension et l’angine de poitrine .
Unicité : Le lactate de prénylamine est unique par son double mécanisme d’action, combinant le blocage des canaux calciques et l’épuisement des catécholamines. Cette double action le distingue des autres bloqueurs des canaux calciques, qui se concentrent principalement sur l’inhibition des canaux calciques .
Analyse Biochimique
Biochemical Properties
15-Methoxypinusolidic acid interacts with several biomolecules, including enzymes and proteins, to exert its effects. It has been found to inhibit the expression of inducible nitric oxide synthase (iNOS), thereby suppressing nitric oxide generation . This suggests a potential anti-inflammatory effect of 15-Methoxypinusolidic acid on microglial cells .
Cellular Effects
15-Methoxypinusolidic acid has been shown to have significant effects on various types of cells. For instance, it induced apoptosis in murine microglial cells, presumably via inhibition of the cell cycle progression . It also suppressed adipocyte differentiation in a dose-dependent manner, as revealed by lipid droplet formation and expression of adipogenic genes such as adiponectin and aP2 .
Molecular Mechanism
At the molecular level, 15-Methoxypinusolidic acid exerts its effects through several mechanisms. It does not affect mRNA and protein levels of PPARγ, a key adipogenic transcription factor, but significantly attenuates the transcriptional activity of PPARγ . This suggests that 15-Methoxypinusolidic acid suppresses adipocyte differentiation through the inhibition of PPARγ-dependent adipogenic gene expression .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of 15-Methoxypinusolidic acid in laboratory settings are limited, it has been shown to reduce the condensed nuclei and rise in [Ca (2+)]i that accompanies apoptosis induced by 100 nM STS .
Metabolic Pathways
It has been suggested that it plays a role in the regulation of nitric oxide production, which is a key component of the body’s inflammatory response .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le lactate de prénylamine peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 3,3-diphénylpropylamine avec l’acide lactique. La réaction nécessite généralement un solvant tel que l’éthanol et est effectuée sous reflux pour assurer une réaction complète .
Méthodes de production industrielle : Dans les milieux industriels, la production de lactate de prénylamine implique une synthèse à grande échelle utilisant des conditions de réaction similaires, mais avec des paramètres optimisés pour améliorer le rendement et la pureté. Le processus comprend des mesures de contrôle de la qualité rigoureuses pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : Le lactate de prénylamine subit diverses réactions chimiques, notamment :
Oxydation : Le lactate de prénylamine peut être oxydé pour former des dérivés hydroxylés.
Réduction : Le composé peut être réduit pour former des dérivés aminés.
Substitution : Le lactate de prénylamine peut subir des réactions de substitution nucléophile pour former divers dérivés substitués.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium sont couramment utilisés.
Principaux produits :
Oxydation : Dérivés de prénylamine hydroxylés.
Réduction : Dérivés aminés.
Substitution : Dérivés de prénylamine substitués.
4. Applications de la recherche scientifique
Le lactate de prénylamine a fait l’objet de nombreuses études pour ses applications dans divers domaines :
Chimie : Utilisé comme composé modèle pour étudier les bloqueurs des canaux calciques.
Biologie : Étudié pour ses effets sur l’homéostasie du calcium cellulaire.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans les maladies cardiovasculaires.
Industrie : Utilisé dans le développement de nouveaux bloqueurs des canaux calciques et de produits pharmaceutiques connexes .
Comparaison Avec Des Composés Similaires
Verapamil: Another calcium channel blocker used to treat cardiovascular diseases.
Diltiazem: A calcium channel blocker with similar therapeutic applications.
Nifedipine: A dihydropyridine calcium channel blocker used for hypertension and angina .
Uniqueness: Prenylamine lactate is unique in its dual mechanism of action, combining calcium channel blocking with catecholamine depletion. This dual action distinguishes it from other calcium channel blockers, which primarily focus on calcium channel inhibition .
Propriétés
IUPAC Name |
(1S,4aR,5S,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-13-6-9-16-20(2,10-5-11-21(16,3)19(23)24)15(13)8-7-14-12-17(25-4)26-18(14)22/h12,15-17H,1,5-11H2,2-4H3,(H,23,24)/t15-,16+,17?,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREKSZUASHFFQA-OBNOUSFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CC(OC3=O)OC)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CC(OC3=O)OC)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 15-Methoxypinusolidic acid and what are its potential therapeutic benefits?
A1: 15-Methoxypinusolidic acid (15-MPA) is a natural compound originally isolated from the leaves of Biota orientalis, also known as Oriental Arborvitae. [] This plant has a long history of use in traditional medicine. Research suggests that 15-MPA exhibits neuroprotective effects, particularly against glutamate-induced neurotoxicity, which is a key process implicated in various neurological disorders. [, ] Additionally, 15-MPA has shown anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS) in microglial cells. []
Q2: How does 15-Methoxypinusolidic acid exert its neuroprotective effects?
A2: While the precise mechanisms are still under investigation, studies suggest that 15-MPA may protect neurons by interfering with the cascade of events triggered by glutamate excitotoxicity. [, ] This could involve modulating intracellular signaling pathways, reducing oxidative stress, or influencing the expression of specific genes involved in neuronal survival. [, ] Further research is needed to fully elucidate the molecular targets and downstream effects of 15-MPA.
Q3: Has 15-Methoxypinusolidic acid been identified in other plant sources besides Biota orientalis?
A3: Yes, 15-Methoxypinusolidic acid has also been isolated from the leaves of Calocedrus microlepic var. formosana. [] This finding suggests that 15-MPA might be present in other related plant species and could be a valuable source for further investigation and potential development.
Q4: Are there any studies investigating the potential of 15-Methoxypinusolidic acid for treating specific diseases?
A4: Although no clinical trials have been conducted yet, in vitro and in vivo studies have shown promising results. For instance, 15-MPA demonstrated a protective effect against staurosporine-induced neurotoxicity in rat cortical cells, suggesting potential applications in neurodegenerative diseases. [] Moreover, research indicates that 15-MPA can suppress adipocyte differentiation by inhibiting PPARγ activity, highlighting its potential in addressing metabolic disorders. []
Q5: What analytical techniques are used to identify and quantify 15-Methoxypinusolidic acid?
A5: Several analytical methods have been employed to characterize and quantify 15-MPA. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and stereochemistry of 15-MPA. [, ]
- High-Performance Liquid Chromatography (HPLC): Employed to separate and quantify 15-MPA in complex mixtures. []
- Mass Spectrometry (MS): Coupled with HPLC (LC-MS) to identify and quantify 15-MPA based on its mass-to-charge ratio. []
- Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap-HRMS): Offers high sensitivity and resolution for the precise identification and quantification of 15-MPA in complex matrices. []
Q6: Are there any known interactions of 15-Methoxypinusolidic acid with biological systems beyond its target?
A6: Research on 15-MPA is ongoing, and a comprehensive understanding of its interactions with various biological systems is still under investigation. One study employed oligonucleotide microarray analysis to investigate the genome-wide gene expression changes induced by 15-MPA in microglial BV2 cells. [] This approach can provide insights into the broader biological effects and potential off-target interactions of 15-MPA.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



